molecular formula C26H15BrINO5 B11036744 3-(4-bromophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-bromophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11036744
M. Wt: 628.2 g/mol
InChI Key: PNCGRHQOAQLDBK-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. One common approach is the use of Suzuki-Miyaura coupling reactions to introduce the bromine and iodine substituents. This reaction requires palladium catalysts and boronic acids or esters as reagents. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are essential to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with Pd/C catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

3-(4-bromophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows for halogen bonding interactions, which can influence the compound’s binding affinity and specificity. These interactions may affect various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone
  • 3-(4-bromophenyl)-5-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone

Uniqueness

The uniqueness of 3-(4-bromophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone lies in its specific halogen substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C26H15BrINO5

Molecular Weight

628.2 g/mol

IUPAC Name

1-(4-bromophenyl)-5-(4-iodophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C26H15BrINO5/c27-14-7-5-13(6-8-14)21-19-20(25(33)29(24(19)32)16-11-9-15(28)10-12-16)26(34-21)22(30)17-3-1-2-4-18(17)23(26)31/h1-12,19-21H

InChI Key

PNCGRHQOAQLDBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Br)C(=O)N(C4=O)C6=CC=C(C=C6)I

Origin of Product

United States

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